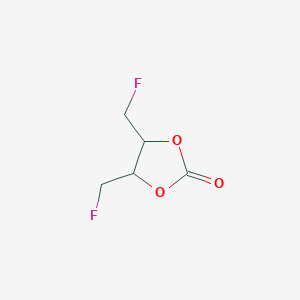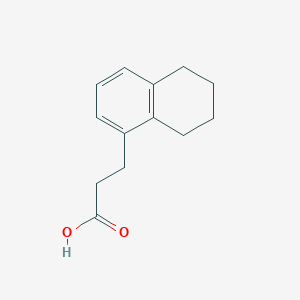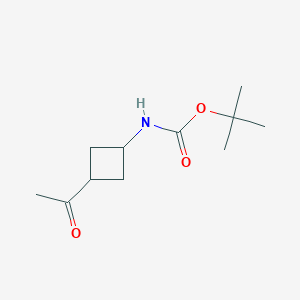
3-cyclobutyl-2-methylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclobutyl-2-methylpropanal is an organic compound that belongs to the class of aldehydes It features a cyclobutyl group attached to the second carbon of a methylpropanal chain Aldehydes are characterized by the presence of a terminal carbonyl group (C=O), which is bonded to a hydrogen atom and a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-2-methylpropanal can be achieved through several methods. One common approach involves the use of cyclobutylmethyl ketone as a starting material. The ketone undergoes a reduction reaction to form the corresponding alcohol, which is then oxidized to yield the desired aldehyde. The reaction conditions typically involve the use of reducing agents such as sodium borohydride (NaBH4) for the reduction step and oxidizing agents like pyridinium chlorochromate (PCC) for the oxidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of cyclobutylmethyl ketone followed by controlled oxidation. Catalysts such as palladium on carbon (Pd/C) can be used for the hydrogenation step, while oxidation can be achieved using industrial oxidants like chromium trioxide (CrO3) or manganese dioxide (MnO2) .
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclobutyl-2-methylpropanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 3-cyclobutyl-2-methylpropanoic acid
Reduction: 3-cyclobutyl-2-methylpropanol
Substitution: Depends on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-cyclobutyl-2-methylpropanal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-cyclobutyl-2-methylpropanal involves its reactivity as an aldehyde. The carbonyl group (C=O) is highly reactive due to the partial positive charge on the carbon atom, making it susceptible to nucleophilic attacks. This reactivity allows the compound to participate in various chemical reactions, such as nucleophilic addition and condensation reactions . The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylpropanal: A simpler aldehyde with a similar structure but without the cyclobutyl group.
3-methylbutanal: Another branched aldehyde with a different alkyl group attached to the carbon chain.
Cyclobutylmethyl ketone: A related compound that can be used as a precursor in the synthesis of 3-cyclobutyl-2-methylpropanal.
Uniqueness
This compound is unique due to the presence of both a cyclobutyl group and an aldehyde group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. The cyclobutyl group introduces ring strain, which can influence the compound’s reactivity and stability .
Eigenschaften
IUPAC Name |
3-cyclobutyl-2-methylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(6-9)5-8-3-2-4-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNAUPHLMBJIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

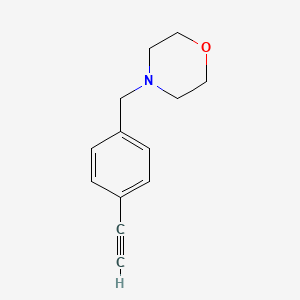


![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)

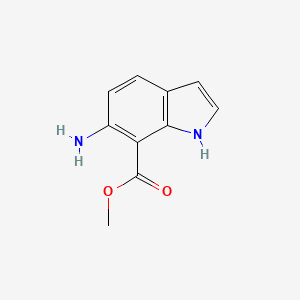
![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)

